Cas no 110007-74-4 (Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis-)

Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis- structure
110007-74-4 structure
Product name:Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis-
CAS No:110007-74-4
MF:C23H20N4O
MW:368.4311
CID:1188378
PubChem ID:71335046

Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis-
    • 4-[2-[4,5-bis(4-aminophenyl)-1,3-oxazol-2-yl]ethenyl]aniline
    • 110007-74-4
    • 4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline
    • DTXSID10763073
    • Inchi: InChI=1S/C23H20N4O/c24-18-8-1-15(2-9-18)3-14-21-27-22(16-4-10-19(25)11-5-16)23(28-21)17-6-12-20(26)13-7-17/h1-14H,24-26H2
    • InChI Key: CBTWOYNBBZHGLW-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C=CC2=NC(=C(O2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Computed Properties

  • Exact Mass: 368.1639
  • Monoisotopic Mass: 368.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 104.09

Benzenamine, 4,4'-[2-[2-(4-aminophenyl)ethenyl]-4,5-oxazolediyl]bis- Related Literature

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